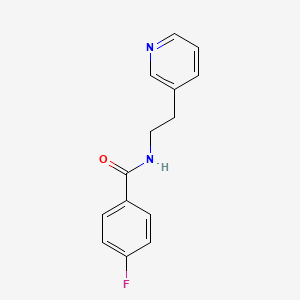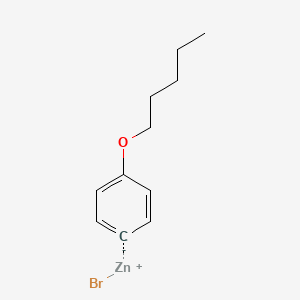
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives.
Thiol Group Introduction: The thiol group is introduced through nucleophilic substitution reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed from the oxidation of the thiol group.
Reduction: Reduced oxadiazole derivatives are formed.
Substitution: Substituted furan derivatives are formed.
科学的研究の応用
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. It may also interact with DNA, causing disruptions in cellular processes.
類似化合物との比較
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
1-(Furan-2-yl)propan-1-ol: Similar in structure but lacks the oxadiazole and thiol groups.
Uniqueness
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is unique due to the presence of both the furan and oxadiazole rings, as well as the thiol group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.
特性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC名 |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C10H12N2O3S/c1-7(5-13)16-6-9-11-12-10(15-9)8-3-2-4-14-8/h2-4,7,13H,5-6H2,1H3 |
InChIキー |
JIXWJEHJVIWYOE-UHFFFAOYSA-N |
正規SMILES |
CC(CO)SCC1=NN=C(O1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)








